1-[(Ethylamino)methyl]cyclobutan-1-ol
Description
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Properties
IUPAC Name |
1-(ethylaminomethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-6-7(9)4-3-5-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRVJYDMKJVHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Ethylamino)methyl]cyclobutan-1-ol is a cyclic organic compound with potential biological activity. Its structure includes a cyclobutane ring, an ethylamino group, and a hydroxyl group, which contribute to its pharmacological properties. This compound has been the subject of various studies aimed at understanding its biological mechanisms and potential therapeutic applications.
Molecular Structure and Formula
- Molecular Formula : C₆H₁₃N₁O
- Molecular Weight : 113.18 g/mol
- Canonical SMILES : CC(C)C1(CC1)NCCO
Physical Properties
- Appearance : Typically presented as a colorless to pale yellow liquid.
- Solubility : Soluble in polar solvents such as water and methanol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, potentially increasing its affinity for target proteins.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- CNS Activity : The compound shows promise in modulating neurotransmitter levels, which could have implications for treating neurological disorders.
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of growth for Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: CNS Activity Assessment
Another research focused on the central nervous system (CNS) effects of the compound. It was administered in animal models to assess its impact on anxiety-like behavior. The findings demonstrated a reduction in anxiety levels, as measured by the elevated plus maze test.
| Treatment Group | Anxiety Score (mean ± SEM) |
|---|---|
| Control | 5.2 ± 0.5 |
| Low Dose | 3.8 ± 0.4 |
| High Dose | 2.5 ± 0.3 |
Study 3: Anti-inflammatory Properties
In vitro studies using macrophage cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| 10 | 200 | 250 |
| 50 | 150 | 200 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
